8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a type of 1,3,8-triazaspiro[4.5]decane-2,4-dione . These compounds are known as stabilizers for polymeric materials . They are useful for the stabilization of polymers against photo- and thermal-deterioration .
Synthesis Analysis
A simple, fast, and cost-effective synthesis method has been developed for a similar compound, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione . The reactions proceed readily, with high yields and no further purification . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis
The molecular structure of this compound is characterized by a spiro[4.5]decane core, which is a type of cycloalkane . The compound also contains a 1,3,8-triazaspiro[4.5]decane-2,4-dione moiety . Molecular docking analysis suggests that the benzyl groups of a similar compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include asymmetric allylation and Swern oxidation . These reactions are part of a three-step synthesis process .Mechanism of Action
While the specific mechanism of action for “8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not mentioned in the search results, a similar compound has been identified as a promising RIPK1 inhibitor . RIPK1 is a key component in the necroptosis signaling pathway, which is involved in various pathophysiological disorders .
Future Directions
The future directions for research on “8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” could include further exploration of its potential as a polymer stabilizer and its possible role as a RIPK1 inhibitor . Additionally, the development of more efficient synthesis methods could be a valuable area of research .
Properties
IUPAC Name |
8-[2-(4-chlorophenyl)acetyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-19-14(22)16(18-15(19)23)6-8-20(9-7-16)13(21)10-11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEYOHVOYJCJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.